Molsidomine

Cardiovascular Pharmacology Nitrate Tolerance Heart Failure

Choose Molsidomine for cardiovascular research because it uniquely circumvents nitrate tolerance. Its active metabolite SIN‑1 directly stimulates soluble guanylate cyclase without thiol‑dependent bioactivation, preserving full vasorelaxant activity in nitrate‑tolerant vascular tissue. Clinical data demonstrate sustained 24‑hour reductions in diastolic pulmonary artery pressure, a significant antiplatelet effect absent in ISMN, and a reduction in myeloperoxidase activity. This compound is essential for studies on nitrate tolerance, platelet function, and oxidative stress in coronary artery disease.

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
CAS No. 25717-80-0
Cat. No. B1677406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolsidomine
CAS25717-80-0
SynonymsCorpea
Corvaton
duracoron
Fali Cor
Fali-Cor
Heumann, Molsidomin
Korvatone
Molsi 1A Pharma
Molsi AZU
Molsi Puren
Molsi-AZU
Molsi-Puren
Molsibeta
Molsicor
Molsidain
Molsidomin
Molsidomin Heumann
Molsidomin ratiopharm
Molsidomin Stada
molsidomin von ct
Molsidomin-ratiopharm
Molsidomine
Molsihexal
Molsiket
Morsydomine
MTW Molsidomin
MTW-Molsidomin
SIN 10
SIN-10
SIN10
Sydnopharm
Von Ct, Molsidomin
Molecular FormulaC9H14N4O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]
InChIInChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3
InChIKeyXLFWDASMENKTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>36.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Molsidomine (CAS 25717-80-0): Baseline Pharmacological Profile and Therapeutic Positioning


Molsidomine (CAS 25717-80-0) is an orally active, long-acting vasodilator that functions as a prodrug for the formation of nitric oxide (NO). It is enzymatically metabolized in the liver to the active metabolite linsidomine (SIN-1), which subsequently decays to release NO, the direct mediator of vasodilation [1]. Its primary therapeutic application is the prevention and long-term treatment of stable angina pectoris, and it has also been investigated for use in congestive heart failure [2]. Unlike organic nitrates, molsidomine's active metabolite directly stimulates soluble guanylate cyclase without the requirement for thiol-containing cofactors, a mechanistic feature with potential implications for its clinical utility [3].

Why Molsidomine Cannot Be Interchanged with Generic Organic Nitrates: A Basis in Pharmacology and Clinical Data


Substituting molsidomine with an organic nitrate such as isosorbide mononitrate (ISMN) or nitroglycerin (NTG) is not clinically interchangeable due to fundamental differences in bioactivation, hemodynamic profile, and the development of tolerance. Molsidomine's active metabolite, SIN-1, acts as a direct NO donor that stimulates soluble guanylate cyclase without the need for enzymatic biotransformation, in contrast to nitrates which require a thiol-dependent step that can become limiting and lead to tolerance [1]. This mechanistic divergence manifests as a preservation of hemodynamic efficacy in nitrate-tolerant states and a distinct antiplatelet effect profile not observed with ISMN at clinically equivalent doses [2][3]. The following sections provide the quantitative evidence substantiating these critical points of differentiation.

Quantitative Evidence for Selecting Molsidomine Over Nitrates and Other NO Donors


Maintained Hemodynamic Efficacy in Nitrate-Tolerant States

Molsidomine demonstrates a unique ability to retain full hemodynamic efficacy in patients who have developed tolerance to nitroglycerin. In a study of 13 patients with chronic heart failure who developed tolerance to a continuous 10 mg/h nitroglycerin infusion (defined as a >50% loss of initial effect on pulmonary capillary wedge pressure), a subsequent 15-minute infusion of 10 mg molsidomine produced a complete reversal of the tolerance, with hemodynamic improvements exceeding 100% of the initial nitroglycerin benefit [1].

Cardiovascular Pharmacology Nitrate Tolerance Heart Failure

Superior and Sustained Hemodynamic Effects vs. Isosorbide-5-Mononitrate (ISMN)

In a 24-hour placebo-controlled, double-blind, randomized crossover trial in 15 patients with chronic congestive heart failure (NYHA II-III), molsidomine (6 mg/h) demonstrated superior and more sustained hemodynamic effects compared to isosorbide-5-mononitrate (3.75 mg/h). The reduction in diastolic pulmonary artery pressure was both greater and maintained for the full 24-hour infusion period with molsidomine, whereas the effect of ISMN waned [1].

Congestive Heart Failure Hemodynamics Comparative Efficacy

Ex Vivo Platelet Aggregation Inhibition Absent with ISMN

A distinct antiplatelet effect was observed with molsidomine that was not present with isosorbide-5-mononitrate (ISMN). In a randomized, double-blind, placebo-controlled study in 11 healthy volunteers, a single 4 mg oral dose of molsidomine significantly inhibited ex vivo platelet aggregation, whereas a 20 mg dose of ISMN did not [1].

Platelet Aggregation Anti-thrombotic Cardiovascular Protection

Lack of Cross-Tolerance in Nitroglycerin-Tolerant Vascular Tissue

In isolated coronary artery strips made tolerant to nitroglycerin, the active metabolite of molsidomine, SIN-1, remained fully active, demonstrating a lack of cross-tolerance. This contrasts with the cross-tolerance observed with isosorbide dinitrate in the same experimental system [1][2].

Vascular Tolerance Coronary Artery Guanylate Cyclase

Unique Reduction in MPO Activity/Antigen Ratio in MEDCOR Trial

The MEDCOR trial, a double-blind, randomized study evaluating molsidomine as an add-on treatment in stable angina patients undergoing percutaneous coronary intervention (PCI), found a significant reduction in the myeloperoxidase (MPO) activity/antigen ratio with molsidomine compared to placebo. While the trial did not meet its primary endpoint for improving endothelial function, this specific biomarker finding suggests a potential modulatory effect on oxidative stress pathways not observed with placebo [1][2].

Endothelial Dysfunction Myeloperoxidase Percutaneous Coronary Intervention

Potency of SIN-1 Metabolite vs. Nitroglycerin in Isolated Vessels

The active metabolite SIN-1A demonstrates superior potency as a vasodilator compared to nitroglycerin in isolated canine blood vessels. The mean effective concentration (EC50) for SIN-1A was significantly lower, indicating higher potency [1].

Vasorelaxation EC50 Vascular Smooth Muscle

Evidence-Based Application Scenarios for Molsidomine in Research and Clinical Development


Investigating Nitrate Tolerance Mechanisms and Therapeutic Counterstrategies

Molsidomine serves as an ideal tool compound for in vitro and in vivo studies of nitrate tolerance. Its ability to retain full vasorelaxant activity in vascular tissue made tolerant to nitroglycerin [1], and to reverse established nitrate tolerance in human subjects [2], makes it a critical control or comparator in experiments designed to dissect the biochemical pathways underlying tolerance development. Researchers can use molsidomine to distinguish between tolerance mechanisms that are specific to the bioactivation of organic nitrates versus those that are downstream of NO release.

Long-Term Preclinical Models of Heart Failure or Angina Requiring Sustained Hemodynamic Effect

For chronic cardiovascular studies in animal models or in clinical trial design, molsidomine offers a significant advantage over isosorbide-5-mononitrate (ISMN) due to its demonstrated ability to maintain hemodynamic efficacy over a 24-hour period. Data from a 24-hour infusion study in heart failure patients showed that while the effect of ISMN on diastolic pulmonary artery pressure waned to non-significance, molsidomine maintained a significant 24% reduction at 24 hours [3]. This sustained effect makes molsidomine a superior choice for protocols where consistent, long-duration vasodilation is required.

Studies Exploring the Antiplatelet and Antithrombotic Properties of NO Donors

Molsidomine is a differentiated research tool for investigating the antiplatelet effects of NO donors, as it exhibits a clear ex vivo inhibition of platelet aggregation that is not observed with the organic nitrate ISMN at clinically relevant doses. The >100% increase in the threshold for PAF-induced aggregation following a single oral dose of molsidomine [4] provides a robust and quantifiable experimental endpoint. This makes molsidomine particularly useful in studies aimed at understanding the divergent effects of different NO donor classes on platelet function and thrombosis.

Clinical Research on Endothelial Dysfunction and Oxidative Stress Biomarkers

Based on the findings of the MEDCOR trial, molsidomine presents a specific application for clinical research programs investigating the modulation of myeloperoxidase (MPO) activity and other markers of oxidative stress in the context of coronary artery disease and post-PCI management. The significant reduction in the MPO activity/antigen ratio (p=0.020) observed with molsidomine versus placebo [5] provides a rationale for its inclusion in studies where these biomarkers are key endpoints, offering a potential signal of bioactivity that may be further explored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Molsidomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.